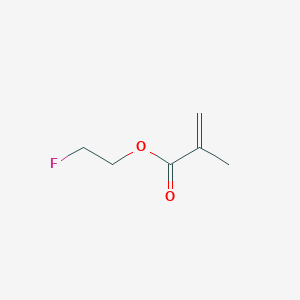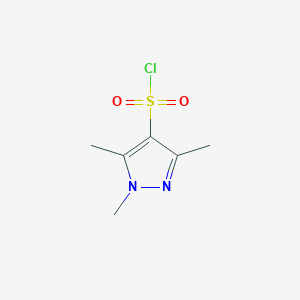
3-Aminocarbonylphenylboronic acid
Descripción general
Descripción
3-Aminocarbonylphenylboronic acid: is an organic compound with the molecular formula C7H8BNO3 . It is a boronic acid derivative characterized by the presence of an aminocarbonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry .
Mecanismo De Acción
Target of Action
3-Aminocarbonylphenylboronic acid is a versatile compound used in various chemical reactions . .
Mode of Action
The compound is known to participate in Suzuki cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a halide compound in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Its role in suzuki cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki cross-coupling reactions can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminocarbonylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylboronic acid with carbonyl-containing reagents under controlled conditions. The reaction typically requires a catalyst and may be conducted in the presence of a solvent such as methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions . This method is favored due to its efficiency and ability to produce high yields of the desired product. The reaction conditions often include the use of palladium catalysts and base in an aqueous or organic solvent .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminocarbonylphenylboronic acid undergoes various chemical reactions, including:
Oxidative Cross-Coupling: This reaction involves the coupling of the boronic acid with mercaptoacetylenes to form new carbon-carbon bonds.
Trifluoromethylation: This reaction uses a collidine trifluoromethylating agent to introduce trifluoromethyl groups into the compound.
Suzuki Cross-Coupling Reactions: These reactions are widely used to form biaryl compounds by coupling the boronic acid with aryl halides in the presence of a palladium catalyst .
Common Reagents and Conditions:
Oxidative Cross-Coupling: Requires and an .
Trifluoromethylation: Utilizes a .
Suzuki Cross-Coupling: Involves aryl halides , palladium catalysts , and a base such as potassium carbonate .
Major Products Formed:
Biaryl Compounds: Formed through Suzuki cross-coupling reactions.
Trifluoromethylated Derivatives: Resulting from trifluoromethylation reactions.
Aplicaciones Científicas De Investigación
3-Aminocarbonylphenylboronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- 4-Aminocarbonylphenylboronic acid
- 2-Aminocarbonylphenylboronic acid
- 3-Aminophenylboronic acid
- 3-Carboxyphenylboronic acid
- 3-Cyanophenylboronic acid
Comparison: 3-Aminocarbonylphenylboronic acid is unique due to its specific aminocarbonyl group positioning, which influences its reactivity and binding affinity . Compared to its analogs, it exhibits distinct chemical properties and biological activities , making it a valuable compound in both synthetic chemistry and biomedical research .
Propiedades
IUPAC Name |
(3-carbamoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWHKRJEBENCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372263 | |
| Record name | 3-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351422-73-6 | |
| Record name | 3-carbamoylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351422-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-carbamoylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















